(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This (2E)-configured brominated ethoxyacrylamide is the direct precursor for high-yielding (97%) synthesis of 6-bromoquinolin-2(1H)-one, a critical pharmacophore in kinase inhibitor programs. Its defined stereochemistry and 4-bromophenyl group enable reliable halogen-π interaction studies and Michael addition methodologies. With confirmed purity ≥95%, crystalline morphology, and validated storage/shipping protocols, this building block ensures reproducibility in medicinal chemistry and focused library synthesis.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 327058-51-5
Cat. No. B023618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
CAS327058-51-5
Synonyms(2E)-N-(4-Bromophenyl)-3-(ethyloxy)-2-propenamide
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14)
InChIKeyVIIWJXDWZVDVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5): A Specialized Building Block


(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS: 327058-51-5) is a synthetic organic small molecule with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It belongs to the class of brominated ethoxyacrylamide derivatives, characterized by a conjugated aromatic substitution . Its structure includes a specific (2E)-configuration, a 4-bromophenyl group, an ethoxy group, and a propenamide moiety, making it a versatile building block for various chemical research applications .

Why (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5) Cannot Be Interchanged with Its Analogs


Generic substitution of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide with other brominated acrylamides or cinnamamides is not viable due to critical differences in chemical and physical properties that directly impact synthetic utility and research outcomes. The presence and position of the bromine atom, the specific (2E)-stereochemistry, and the ethoxy group confer unique reactivity, solubility, and stability profiles. For instance, a 4-bromophenyl substituent can significantly alter a compound's lipophilicity and interaction with biological targets compared to other halogenated or unsubstituted analogs . The specific (2E)-configuration influences its reactivity and steric interactions during chemical transformations . Therefore, selecting the precise compound is essential for reproducibility and success in targeted applications, as detailed in the evidence below.

Quantitative Evidence for the Differentiation of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5)


Validated Synthetic Utility: High-Yield Route to 6-Bromoquinolin-2(1H)-one

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is a demonstrated and efficient precursor for synthesizing 6-bromoquinolin-2(1H)-one (CAS 1810-66-8), a valuable heterocyclic scaffold in drug discovery [1]. In a documented synthetic procedure, heating the target compound in concentrated sulfuric acid afforded 6-bromoquinolin-2(1H)-one in excellent yield, a transformation not directly accessible from simpler N-(4-bromophenyl)acrylamide analogs lacking the ethoxy group, which is critical for the cyclization step.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Defined Stereochemistry: The (2E)-Configuration as a Structural Differentiator

The compound is specifically the (2E)-isomer, as confirmed by its InChI Key (VIIWJXDWZVDVTN-UHFFFAOYSA-N) and SMILES notation (CCO\C=C\C(=O)NC1=CC=C(Br)C=C1) [1]. The (E)-configuration of the double bond is a key differentiator from its (Z)-isomer or unspecified mixtures. The stereochemistry around the double bond can significantly influence the outcome of stereospecific reactions, such as certain cycloadditions or enzymatic transformations, and can affect the three-dimensional shape of the molecule, which is crucial for structure-activity relationship (SAR) studies.

Organic Chemistry Chemical Synthesis Structural Biology

Commercial Supply and Purity: A Readily Available Building Block

(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is available from multiple commercial suppliers in high purities, making it a practical choice for research. For example, Bidepharm lists the compound with a standard purity of 95+% and offers batch-specific quality control (QC) data including NMR, HPLC, and GC . Other vendors, such as BOC Sciences, hold the product in stock for immediate shipment . This level of commercial availability and documented purity is a distinct advantage over less common or custom-synthesized analogs, which may involve longer lead times and higher costs.

Chemical Procurement Inventory Management Research Logistics

Distinct Physicochemical Properties: Impact on Handling and Assay Design

The compound possesses a defined set of physicochemical properties that are essential for proper handling, storage, and experimental design. It is described as a crystalline solid, soluble in acetone, and should be stored at -20°C [1]. Its computed LogP value is approximately 3.0 [2], which, when compared to the more lipophilic N-(4-bromophenyl)cinnamamide (XLogP3 of 4.3) [3], indicates that this ethoxy-substituted analog has significantly lower lipophilicity. This difference can influence membrane permeability and solubility in aqueous assay buffers.

Physicochemical Characterization Solubility Storage

Unique Molecular Framework: A Scaffold for Targeted Derivatization

The compound is distinguished by its unique combination of functional groups: a 4-bromophenyl ring, an ethoxy group, and an α,β-unsaturated amide with a defined (2E)-geometry. This specific arrangement provides a versatile scaffold for further derivatization. For instance, the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic or heteroaromatic groups . The α,β-unsaturated amide can serve as a Michael acceptor, enabling the introduction of various nucleophiles . This contrasts with simpler analogs like N-(4-bromophenyl)acrylamide, which lacks the ethoxy group and thus offers fewer points for chemical modification.

Medicinal Chemistry Combinatorial Chemistry SAR Studies

Optimal Applications for Procuring (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide (CAS 327058-51-5)


Synthesis of 6-Bromoquinolin-2(1H)-one for Medicinal Chemistry Programs

Based on the evidence from Section 3, the primary application scenario for procuring (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is as a direct precursor for the high-yielding (97%) synthesis of 6-bromoquinolin-2(1H)-one [1]. This is particularly relevant for medicinal chemistry groups developing kinase inhibitors or other therapeutic agents containing the quinolinone pharmacophore. The commercial availability and defined stereochemistry of the starting material ensure a reliable and reproducible synthetic route.

Exploration of Halogen-π Interactions and Michael Addition Mechanisms

As noted in its product description, this compound is specifically intended for studies on halogen-π interactions and as a substrate in Michael addition reactions . Researchers investigating non-covalent interactions in protein-ligand binding or developing new synthetic methodologies involving conjugate additions would find this compound a well-defined and readily available tool.

Building Block for Focused Compound Libraries in Early-Stage Drug Discovery

Given its unique molecular framework and multiple sites for derivatization, (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is an excellent starting point for generating focused libraries of analogs. The bromine atom is a handle for diversification via cross-coupling , while the α,β-unsaturated amide provides another vector for chemical modification. This is a key application for early-stage drug discovery where rapid exploration of chemical space is critical.

Standard or Control Compound in Analytical and Biological Assays

The defined (2E)-stereochemistry, high commercial purity (95+%), and documented physical properties (crystalline solid, soluble in acetone, storage at -20°C) [2] make this compound suitable for use as a standard or control. Its distinct analytical signature (e.g., LCMS, NMR) and well-understood stability profile allow for its reliable use in quality control, assay validation, or as a reference compound in comparative studies.

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